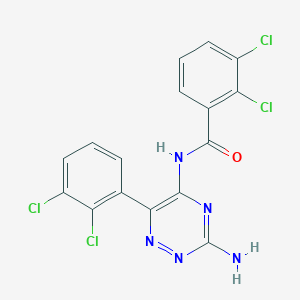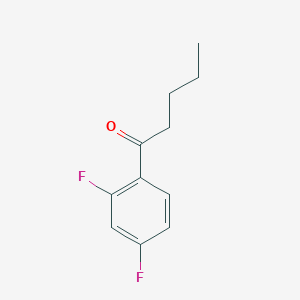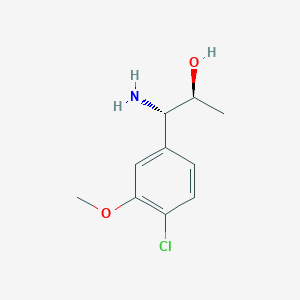
(1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The presence of both amino and hydroxyl functional groups, along with a substituted aromatic ring, makes it an interesting molecule for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a corresponding ketone precursor using chiral catalysts or reagents. The reaction conditions typically include:
Catalysts: Chiral catalysts such as BINAP-Ru complexes.
Solvents: Polar solvents like ethanol or methanol.
Temperature: Reactions are often carried out at low temperatures to enhance selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles might be employed.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Catalysts such as Pd/C (Palladium on carbon) or hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL can be used as a building block for more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound may be studied for its potential biological activity, including interactions with enzymes or receptors. It could serve as a lead compound for drug development.
Medicine
Potential applications in medicine include the development of new pharmaceuticals targeting specific pathways or diseases. Its unique structure might offer advantages in terms of selectivity and efficacy.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL: The enantiomer of the compound .
(1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL: A similar compound lacking the methoxy group.
(1S,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: A similar compound lacking the chloro group.
Uniqueness
The presence of both chloro and methoxy substituents on the aromatic ring, along with the specific stereochemistry, makes (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL unique
Propiedades
Fórmula molecular |
C10H14ClNO2 |
|---|---|
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |
Clave InChI |
PCQTYACTMUPYOI-QUBYGPBYSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=CC(=C(C=C1)Cl)OC)N)O |
SMILES canónico |
CC(C(C1=CC(=C(C=C1)Cl)OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one](/img/structure/B13054978.png)
![7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13054984.png)
![(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054985.png)
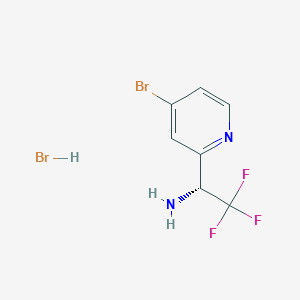
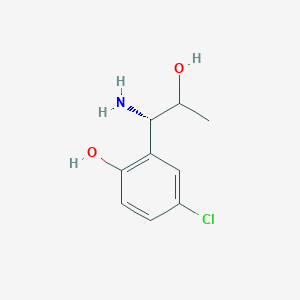
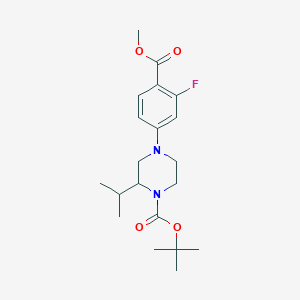
![1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13055005.png)

![4-(2,2-Dimethylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055013.png)
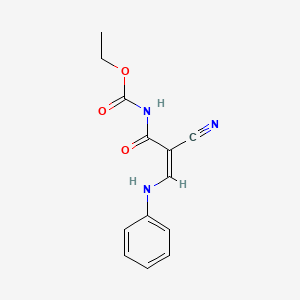
![3-chloro-2-{2-[(1E,3E)-2-(4-chlorobenzenesulfonyl)-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]hydrazin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B13055027.png)
